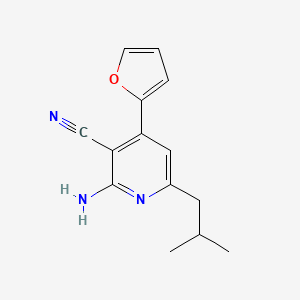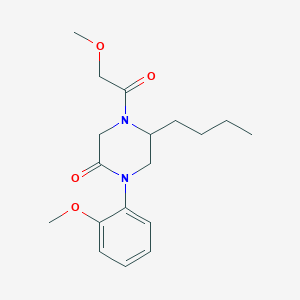![molecular formula C18H20N6O B5505336 N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide](/img/structure/B5505336.png)
N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Introduction This chemical belongs to a class of compounds that have been extensively studied due to their significant biological activities and potential therapeutic applications. Specifically, pyrazole and pyridazine derivatives, such as N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide, are known for their roles in medicinal chemistry due to their structural significance and biological relevance.
Synthesis Analysis The synthesis of pyrazole and pyridazine derivatives typically involves multistep chemical reactions, including condensation, cyclization, and substitution processes. The synthetic routes can vary based on the desired functional groups and the specific core structure being targeted. The synthesis often involves intermediates that are further modified to achieve the final compound. For instance, compounds related to pyrazolo[1,5-b]pyridazines have been synthesized through structure-activity studies leading to potent and selective inhibitors with good cellular efficacy (Tavares et al., 2004).
Molecular Structure Analysis The molecular structure of these compounds is crucial in determining their pharmacological properties. Molecular modeling and X-ray crystallography can be used to understand the mode of binding of these inhibitors to their target enzymes or receptors. The structural features, such as the arrangement of atoms and the presence of specific functional groups, play a critical role in the biological activity and selectivity of these compounds.
Chemical Reactions and Properties Pyrazole and pyridazine derivatives undergo various chemical reactions, including substitutions, additions, and cyclizations. These reactions are essential for modifying the chemical structure to enhance biological activity, selectivity, and pharmacokinetic properties. The chemical properties, such as acidity, basicity, and reactivity with other compounds, are influenced by the presence and positioning of functional groups within the molecule.
Physical Properties Analysis The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are important for their formulation and delivery in a biological system. These properties can affect the compound's stability, bioavailability, and overall therapeutic efficacy.
Chemical Properties Analysis The chemical properties, including reactivity, stability, and interactions with biological molecules, are determined by the molecular structure. These properties are crucial for the compound's mechanism of action, its metabolism, and its interaction with biological targets such as enzymes, receptors, or nucleic acids.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis of pyrazole and imidazole derivatives, including compounds related to N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide, to explore their antimicrobial activities. A study by Idhayadhulla et al. (2012) synthesized new series of pyrazole derivatives and evaluated their antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents Idhayadhulla, Kumar, & Abdul, 2012.
Pharmacological Potential
The pharmacological properties of pyridazinone derivatives, including those structurally related to this compound, have been studied extensively. For example, Giovannoni et al. (2006) investigated novel pyrazolopyrimidopyridazinones for their phosphodiesterase 5 (PDE5) inhibitory activity, highlighting the therapeutic potential of these compounds in the treatment of erectile dysfunction Giovannoni, Vergelli, Biancalani, Cesari, Graziano, Biagini, Gràcia, Gavaldà, & Dal Piaz, 2006.
Anticonvulsant Activity
The compound and its related structures have also been evaluated for their anticonvulsant activity. Siddiqui et al. (2011) designed and synthesized various derivatives that showed significant anticonvulsant activity in pharmacological screenings, presenting a promising avenue for the development of new anticonvulsant medications Siddiqui, Ahsan, Alam, Ali, Srivastava, & Ahmed, 2011.
Eigenschaften
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-2-3-5-18(25)21-15-8-6-14(7-9-15)20-16-10-11-17(23-22-16)24-13-4-12-19-24/h4,6-13H,2-3,5H2,1H3,(H,20,22)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIYMLSAWVCOEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505256.png)
![4-{[(3-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5505270.png)
![2-methyl-5-[4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5505280.png)
![(2-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5505286.png)
![6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5505287.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5505295.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5505296.png)


![1-(2-fluorobenzyl)-4-[(1-isopropyl-4-piperidinyl)carbonyl]-1,4-diazepane](/img/structure/B5505326.png)
![methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5505333.png)

![1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5505369.png)
